GSK0660 is a selective antagonist of the peroxisome proliferator-activated receptor beta/delta, which plays a significant role in various biological processes, including inflammation and metabolism. This compound has gained attention for its potential therapeutic applications, particularly in conditions associated with inflammation and metabolic dysregulation. GSK0660 was identified through high-throughput screening methods aimed at discovering new ligands for peroxisome proliferator-activated receptors.
GSK0660 was developed by GlaxoSmithKline and is characterized as a unique chemotype among PPAR ligands. Its identification stemmed from extensive ligand displacement assays that revealed its selective binding properties to PPAR beta/delta compared to other subtypes.
GSK0660 is classified as a small molecule drug and specifically functions as an antagonist of the peroxisome proliferator-activated receptor beta/delta. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.
GSK0660 has a complex molecular structure that can be represented by its chemical formula . The compound features a thiophene ring and a sulfonamide group, which are critical for its biological activity.
GSK0660 primarily acts by inhibiting the activity of the peroxisome proliferator-activated receptor beta/delta. This inhibition can be quantified through various biochemical assays that measure changes in gene expression related to metabolic and inflammatory pathways.
The mechanism of action of GSK0660 involves competitive inhibition of the binding of endogenous ligands to the peroxisome proliferator-activated receptor beta/delta. By blocking this receptor, GSK0660 alters downstream signaling pathways associated with inflammation and metabolic regulation.
Studies have demonstrated that treatment with GSK0660 leads to decreased expression levels of pro-inflammatory cytokines in various cell types, suggesting its potential utility in inflammatory diseases. For instance, co-treatment with palmitic acid resulted in significant reductions in TNF-alpha and IL-6 production in Müller cells.
GSK0660 is primarily used in research settings to investigate the role of peroxisome proliferator-activated receptors in various physiological and pathological processes. Its applications include:
PPARβ/δ (NR1C2) is a ubiquitously expressed nuclear receptor transcription factor that heterodimerizes with the retinoid X receptor (RXR) to regulate genes containing peroxisome proliferator response elements (PPREs). It functions as a lipid sensor, activated by dietary fatty acids, eicosanoids, and phospholipids, thereby modulating energy metabolism, inflammation, and cell differentiation [3] [5]. In metabolic tissues, PPARβ/δ activation enhances fatty acid oxidation, glucose utilization, and high-density lipoprotein (HDL) biogenesis. However, in pathological contexts, PPARβ/δ exhibits dichotomous roles:
Table 1: Physiological vs. Pathological Roles of PPARβ/δ
Context | Physiological Function | Pathological Consequence |
---|---|---|
Metabolism | Fatty acid oxidation, insulin sensitivity | Hyperlipidemia-induced inflammation |
Retina | Photoreceptor integrity | ANGPTL4-mediated vascular permeability in diabetes |
Central Nervous System | Neuronal differentiation | Pro-BDNF/p75NTR-mediated apoptosis in Parkinson’s |
Immune System | Anti-inflammatory macrophage polarization | Chemokine-driven leukostasis (e.g., CCL8, CXCL10) |
GSK0660 (methyl 3-[[[2-methoxy-4-(phenylamino)phenyl]amino]sulfonyl]thiophene-2-carboxylate) is a high-affinity PPARβ/δ antagonist/inverse agonist discovered through rational drug design. Its chemical structure comprises:
GSK0660 exhibits nanomolar potency against PPARβ/δ (IC₅₀ = 155 nM) and >64-fold selectivity over PPARα and PPARγ (IC₅₀ >10 μM). This selectivity arises from its unique interaction with the PPARβ/δ ligand-binding domain (LBD), where it displaces agonists like GW501516 by competitively occupying the hydrophobic pocket. Unlike partial antagonists, GSK0660 functions as an inverse agonist, suppressing basal receptor activity by promoting corepressor (e.g., SMRT/N-CoR) recruitment [8] [4].
Table 2: Selectivity Profile of GSK0660 Across PPAR Subtypes
PPAR Subtype | IC₅₀ (μM) | Ligand Function | Key Structural Determinants |
---|---|---|---|
PPARβ/δ | 0.155 | Inverse agonist | Val312, Ile324, Phe416 |
PPARα | >10 | No activity | Leu321, Met330, Ala333 |
PPARγ | >10 | No activity | Cys285, Ser342, His449 |
Derivatives like ST247 (hexylamino analog) show improved bioavailability and 5-fold higher potency, while PT-S58 (tert-butylamino analog) acts as a pure antagonist without inverse agonism [8].
Diabetic Retinopathy (DR)
PPARβ/δ inhibition by GSK0660 disrupts pathogenic loops in retinal cells:
Neurodegenerative Diseases
In 6-hydroxydopamine (6-OHDA)-induced Parkinson’s models:
Oncology and Angiogenesis
Table 3: Mechanistic Targets of GSK0660 in Disease Models
Disease Model | Key Pathway Targeted | GSK0660 Effect | Functional Outcome |
---|---|---|---|
Diabetic Retinopathy | PPARβ/δ → TNFα/ANGPTL4 | ↓ Cytokines by 63–89% | Reduced leukostasis, vascular permeability |
Parkinson’s Disease | PPARβ/δ → pro-BDNF/p75NTR | ↑ Mitochondrial function, ↓ apoptosis | 40% neuron rescue, improved motor function |
Bladder Cancer | PPARβ/δ-RXRα → PDK4/ADRP | ↓ Proliferation genes | Inhibition of tumor growth |
Metabolic Inflammation | PPARβ/δ → CCL8/CXCL10 | ↓ Chemokine secretion by >60% | Attenuated monocyte adhesion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7